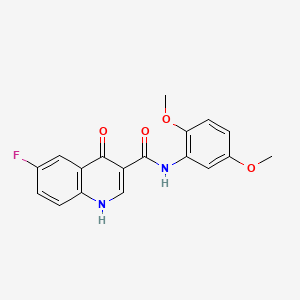

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxamide group attached to the quinoline ring, and a 2,5-dimethoxyphenyl group attached to the nitrogen of the carboxamide. The presence of the fluoro and hydroxy substituents on the quinoline ring may significantly alter the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxamide group, and a 2,5-dimethoxyphenyl group. The positions of the fluoro and hydroxy substituents on the quinoline ring could significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including substitutions, additions, and eliminations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Drug Efflux Transporters Assessment

The synthesis and evaluation of novel positron emission tomography (PET) probes, including quinoline-3-carboxylic acid derivatives, for assessing the function of major drug efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), highlight the significance of these compounds in medical imaging and drug resistance studies. Notably, the structural modifications in these probes do not significantly affect their potency against drug efflux transporters, making them valuable tools for in vivo evaluations of transporter functions and potentially aiding in the development of therapeutic strategies to overcome drug resistance (Kawamura et al., 2011).

Pharmaceutical Developments

The investigation into compounds with structural similarities to N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide extends into various pharmaceutical applications, including the synthesis of derivatives with potent antibacterial activities. For example, novel antibacterial agents such as 8-chloroquinolone derivatives demonstrate significant potency against both Gram-positive and Gram-negative bacteria, suggesting a new avenue for the development of antibiotics. The structural orientation and specific substituents of these compounds play crucial roles in their antibacterial efficacy, offering insights into the design of new therapeutic agents (Kuramoto et al., 2003).

Cancer Research

In cancer research, derivatives structurally related to this compound have been studied for their potential anti-cancer properties. Compounds such as 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide (RX-5902) show promise in inducing apoptosis of cancer cells, downregulating Bcl-2 protein levels, and causing G2/M cell cycle arrest. These findings suggest a potential application in developing novel anti-cancer therapies, especially in drug-resistant cancer cells and tumor xenograft models (Lee et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 2c and nbome drugs are known to be potent agonists of the5-hydroxytryptamine receptor .

Mode of Action

Based on its structural similarity to other phenethylamines, it is likely that it interacts with its target receptors to induce a series of intracellular events, potentially leading to changes in neuronal signaling .

Biochemical Pathways

Similar compounds are known to affect the serotonergic system, which plays a crucial role in mood regulation, sleep, and cognition .

Pharmacokinetics

A related compound, 25b-nbf, was found to be extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Similar compounds are known to have psychoactive effects, potentially altering mood, perception, and cognition .

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEMTMYZFOAILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)